molecular formula C9H17N B13153655 [2-(Cyclohex-3-EN-1-YL)ethyl](methyl)amine

[2-(Cyclohex-3-EN-1-YL)ethyl](methyl)amine

Cat. No.: B13153655
M. Wt: 139.24 g/mol
InChI Key: OXJXJGSCORBXGD-UHFFFAOYSA-N
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Description

2-(Cyclohex-3-EN-1-YL)ethylamine is an organic compound with the molecular formula C9H17N. It is a derivative of cyclohexene, featuring an amine group attached to a cyclohexene ring via an ethyl chain. This compound is known for its applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-3-EN-1-YL)ethylamine typically involves the reaction of cyclohexene with ethylamine under specific conditions. One common method includes the following steps:

    Cyclohexene Preparation: Cyclohexene can be synthesized from cyclohexanol through dehydration using an acid catalyst.

    Amine Introduction: The cyclohexene is then reacted with ethylamine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of 2-(Cyclohex-3-EN-1-YL)ethylamine may involve large-scale hydrogenation processes where cyclohexene and ethylamine are reacted in high-pressure reactors. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-3-EN-1-YL)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium or platinum.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexylamine derivatives.

    Substitution: Halogenated cyclohexene derivatives.

Scientific Research Applications

2-(Cyclohex-3-EN-1-YL)ethylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohex-3-EN-1-YL)ethylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. The cyclohexene ring provides structural stability and can participate in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Cyclohexenyl)ethylamine: Similar structure but lacks the methyl group.

    Cyclohexylamine: Saturated version without the double bond.

    Cyclohexenylmethylamine: Different positioning of the amine group.

Uniqueness

2-(Cyclohex-3-EN-1-YL)ethylamine is unique due to its specific structural features, including the presence of both a cyclohexene ring and an ethylamine chain

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

2-cyclohex-3-en-1-yl-N-methylethanamine

InChI

InChI=1S/C9H17N/c1-10-8-7-9-5-3-2-4-6-9/h2-3,9-10H,4-8H2,1H3

InChI Key

OXJXJGSCORBXGD-UHFFFAOYSA-N

Canonical SMILES

CNCCC1CCC=CC1

Origin of Product

United States

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